1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked via an ethanone bridge to a complex sulfur-containing tricyclic substituent (10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl sulfanyl group). The benzodioxin moiety is known for its stability and electron-rich aromatic system, which enhances binding affinity in pharmacological contexts.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-11-21-19(18-13-3-2-4-17(13)27-20(18)22-11)26-10-14(23)12-5-6-15-16(9-12)25-8-7-24-15/h5-6,9H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQKJECCFUTCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one is a complex organic molecule with potential biological activities that warrant detailed exploration. This article examines its chemical properties, biological effects, and relevant research findings.
Molecular Formula: C22H25N3O3S
Molecular Weight: 425.56 g/mol
IUPAC Name: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethanone
Research indicates that compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin) exhibit a variety of biological activities including:
- Antioxidant Activity: Compounds containing benzodioxin structures have shown significant antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Properties: Some derivatives have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.
Case Studies and Research Findings
-
Anticancer Activity:
Compound Cell Line IC50 (µM) Benzodioxin Derivative A MCF7 (Breast Cancer) 15 Benzodioxin Derivative B HeLa (Cervical Cancer) 20 - Neuroprotective Effects:
- Anti-inflammatory Activity:
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Enzyme Inhibition :
- Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit significant inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to diabetes and Alzheimer's disease (AD) .
- The specific compound has been evaluated for its potential to inhibit these enzymes effectively, suggesting a role in managing Type 2 diabetes mellitus (T2DM) and cognitive disorders .
- Antidiabetic Potential :
- Neuroprotective Effects :
Case Studies
Several case studies provide insights into the therapeutic applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Compound A: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}ethanone
- Key Difference : Replaces the tricyclic sulfur-diaza group with a thiazolo-triazolyl sulfanyl substituent.
Compound B : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
- Key Difference: Substitutes the ethanone-sulfanyl bridge with a carboxylic acid group.
- Biological Activity : Exhibits anti-inflammatory properties comparable to Ibuprofen in carrageenan-induced rat paw edema assays. This highlights the pharmacological versatility of the benzodioxin core when paired with polar functional groups .
Analogs with Extended Alkyl Chains or Heterocycles
Compound C : 2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine
- Key Difference: Features an ethylamine side chain instead of the ethanone-tricyclic system.
- Applications: Serves as a precursor to antitumor agents, such as hexahydro-[1,4]dioxino[2,3-g]isoquinoline derivatives, via Schiff base formation and hydrogenation .
Compound D : 2,3,7-Trichloro-8-nitrodibenzo(b,e)(1,4)dioxine
- Key Difference : A dibenzo-1,4-dioxin derivative with chlorine and nitro substituents.
- Synthesis : Prepared via hydrazine hydrate reflux in tetrahydrofuran (THF), contrasting with the tricyclic substituent’s likely multi-step synthesis.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent-Driven Activity :
- Polar groups (e.g., carboxylic acid in Compound B) enhance anti-inflammatory effects, while alkylamines (Compound C) enable antitumor applications. The target compound’s tricyclic sulfur group may optimize bioavailability or target selectivity .
- Halogenation (Compound D) improves oxidative stability, critical for antioxidant applications .
Synthetic Challenges :
- The tricyclic sulfur-diaza substituent likely requires advanced cyclization techniques, contrasting with simpler routes for acetic acid or ethylamine analogs .
Unresolved Questions: No direct data on the target compound’s pharmacokinetics or toxicity are available. Future studies should prioritize in vitro assays to validate hypothesized enzyme interactions .
Q & A
Q. Critical Parameters :
- Temperature control (0–5°C for diazotization).
- Stoichiometric ratios (1:1.2 for thiol coupling).
- Reaction time optimization (24–48 hours) to avoid oligomerization.
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | 1,2-Dichloroethane, K₂CO₃, reflux | 65–72 |
| 2 | Thiol Coupling | Lawesson’s reagent, DMF, 110°C | 58 |
| 3 | Heterocyclization | CuI, 1,10-phenanthroline, microwave | 41 |
Basic: Which spectroscopic methods are essential for structural validation?
A multi-technique approach is critical:
- X-ray Crystallography : Resolves absolute configuration (R factor <0.05; anisotropic displacement parameters <0.08 Ų) .
- NMR Spectroscopy : ¹H/¹³C NMR (600 MHz) with DEPT-135 and HSQC for connectivity mapping.
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (m/z 456.1234 [M+H]⁺, Δ 1.2 ppm) confirms molecular formula .
- UV-Vis Spectroscopy : Temperature-dependent λmax (278 nm) analyzes conjugation effects.
Advanced: How can computational modeling resolve reactivity discrepancies in the thioether moiety?
- Density Functional Theory (DFT) : Predicts sulfur oxidation pathways (ΔG‡ for S-oxidation ≈ 15 kcal/mol) .
- Molecular Dynamics (MD) : Simulates solvent effects on sulfur nucleophilicity (50 ns trajectories in water/DMSO) .
- Docking Studies : AutoDock Vina identifies CYP450 binding sites (ΔG ≤ -8.5 kcal/mol suggests metabolic hotspots) .
Validation : Cross-correlate with LC-MS/MS metabolic profiling (LOQ: 5 ng/mL) .
Advanced: What methodologies address conflicting bioactivity data across cellular models?
- Standardized Assay Panels : Use isogenic cell lines (HEK293 vs. HepG2) to assess cell-type specificity .
- Thermal Shift Assays (CETSA) : Validate target engagement (ΔTm ≥2°C indicates binding) .
- Plasma Protein Binding Adjustments : Apply Cheng-Prusoff equations to normalize IC₅₀ values for protein binding (85–92% in human plasma) .
Data Reconciliation : Orthogonal SPR/ITC binding assays (R² >0.85) resolve potency discrepancies .
Advanced: How can crystallographic challenges in resolving the diazatricyclo core be mitigated?
- Low-Temperature Data Collection : Reduces thermal motion artifacts (100 K, Rint <0.12) .
- TWINABS Correction : Addresses pseudo-merohedral twinning .
- Invariom Refinement : Models electron density for disordered atoms (SHELXL-2018, R1 <0.04) .
Validation : Compare DFT-optimized geometries with experimental data (RMSD <0.2 Å) .
Advanced: What analytical workflows quantify degradation products under oxidative conditions?
- Aerosol Mass Spectrometry (AMS) : Monitors volatile degradation products (e.g., formic acid, glyoxylic acid) .
- Ion Chromatography (IC) : Quantifies non-volatile polar metabolites (LOD: 0.1 µM) .
- Total Organic Carbon (TOC) Analysis : Cross-validates AMS data for dissolved organics .
Conditions : Simulate oxidative stress using OH radicals (0.1–1 mM H₂O₂, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
